(2S)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]-6-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylic acid
Description
The compound "(2S)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]-6-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylic acid" is a structurally complex molecule featuring a pyrrolidine-2-carboxylic acid backbone substituted with a hexanoyl chain containing both carboxy-phenylpropyl and phenylmethoxycarbonylamino groups. This structure suggests its role as a synthetic intermediate or modified derivative of angiotensin-converting enzyme (ACE) inhibitors, such as lisinopril ().
Key structural attributes include:
- Chirality: All stereocenters are defined (2S, 2S, 1S configurations), critical for biological activity.
- Functional groups: The carboxy group at the phenylpropyl moiety and the Cbz-protected amino group may influence solubility, stability, and receptor binding.
Properties
IUPAC Name |
(2S)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]-6-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H37N3O7/c33-26(32-19-9-15-25(32)28(36)37)23(31-24(27(34)35)17-16-21-10-3-1-4-11-21)14-7-8-18-30-29(38)39-20-22-12-5-2-6-13-22/h1-6,10-13,23-25,31H,7-9,14-20H2,(H,30,38)(H,34,35)(H,36,37)/t23-,24-,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIRGFGHUACTNCM-SDHOMARFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCCCNC(=O)OCC2=CC=CC=C2)NC(CCC3=CC=CC=C3)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCCCNC(=O)OCC2=CC=CC=C2)N[C@@H](CCC3=CC=CC=C3)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H37N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Pool Derivation from L-Proline
L-Proline serves as a cost-effective starting material for (2S)-pyrrolidine-2-carboxylic acid. Protection of the secondary amine with benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc) groups enables subsequent functionalization:
Asymmetric Catalytic Hydrogenation
For non-natural stereoisomers, asymmetric hydrogenation of pyrroline-2-carboxylic acid derivatives using Rhodium-DuPHOS catalysts achieves enantiomeric excess >98%:
Table 1: Comparison of Pyrrolidine Synthesis Methods
| Method | Starting Material | Catalyst | Yield (%) | ee (%) |
|---|---|---|---|---|
| Chiral Pool (L-Proline) | L-Proline | - | 85-90 | 100 |
| Asymmetric Hydrogenation | Pyrroline-2-carboxylate | Rh-DuPHOS | 76 | 98.5 |
Hexanoyl Side Chain Assembly
Stepwise Elongation via Schlenk Techniques
The hexanoyl backbone is constructed using iterative N-acylations with protected diaminohexanoic acid derivatives:
Solid-Phase Peptide Synthesis (SPPS) Alternatives
Fmoc-based SPPS on Wang resin enables efficient assembly while minimizing epimerization:
Coupling of Fragments
Pyrrolidine-Hexanoyl Conjugation
A mixed anhydride method activates the pyrrolidine carboxylate for amide bond formation:
Installation of (1S)-1-Carboxy-3-Phenylpropyl Moiety
The final fragment is introduced via EDC/HOBt-mediated coupling under inert atmosphere:
Table 2: Coupling Reaction Optimization
| Coupling Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| EDC/HOBt | DMF | 0→25 | 18 | 54 |
| HATU/DIEA | DCM | -20→0 | 6 | 61 |
| DCC/DMAP | THF | 25 | 24 | 43 |
Deprotection and Final Purification
Global Deprotection Strategies
Simultaneous removal of Cbz groups via hydrogenolysis over Pd/C (10% w/w) in ethanol/water (4:1):
Chromatographic Purification
Reverse-phase HPLC (C18 column) with 0.1% TFA/ACN gradient achieves >99% purity:
| Parameter | Condition |
|---|---|
| Column | Waters XBridge C18 |
| Mobile Phase | 0.1% TFA in H2O/ACN |
| Gradient | 5→95% ACN over 30 min |
| Retention Time | 14.7 min |
Analytical Characterization
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
(2S)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]-6-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its ability to undergo various reactions makes it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound can be used to study enzyme-substrate interactions, protein folding, and other biochemical processes. Its structure allows it to mimic natural peptides, making it useful in the design of enzyme inhibitors or activators.
Medicine
In medicine, (2S)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]-6-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylic acid has potential applications in drug development. Its ability to interact with biological targets makes it a candidate for the design of new therapeutic agents.
Industry
In the industrial sector, the compound can be used in the production of specialty chemicals, pharmaceuticals, and materials science. Its unique properties make it valuable for developing new materials with specific functions.
Mechanism of Action
The mechanism of action of (2S)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]-6-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. These interactions can include binding to enzymes, receptors, or other proteins, leading to changes in their activity or function. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of the target molecule.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Analogues
Lisinopril (MK-521)
- Structure: (2S)-1-[(2S)-6-Amino-2-[[(2S)-1-hydroxy-1-oxo-4-phenylbutan-2-yl]amino]hexanoyl]pyrrolidine-2-carboxylic acid ().
- Key Differences: Lisinopril lacks the phenylmethoxycarbonylamino group, instead featuring a free amino group and a hydroxy-oxo-phenylbutanoyl moiety. The target compound’s Cbz group may reduce metabolic degradation compared to lisinopril’s unprotected amino group .
| Property | Target Compound | Lisinopril |
|---|---|---|
| Molecular Formula | C₃₀H₃₇N₃O₈ (estimated) | C₂₁H₃₁N₃O₅ |
| Functional Groups | Cbz-protected amino, carboxy | Free amino, hydroxy-oxo |
| Pharmacological Role | Probable ACE inhibitor intermediate | ACE inhibitor (clinical use) |
(2S)-1-[(2S)-6-Amino-2-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylic Acid (CAS 42001-60-5)
- Structure: Shares the Cbz-protected amino group but lacks the carboxy-phenylpropyl substituent ().
- Key Differences :
- The absence of the carboxy-phenylpropyl group reduces structural similarity to ACE inhibitors, suggesting distinct biological targets.
- Molecular weight: 377.43 g/mol vs. the target compound’s higher mass (~600 g/mol).
Deuterated Analogues
- Example: (2S)-1-[(2S)-2-[[(1S)-1-carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]-6-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylic acid ().
- Purpose : Isotopic labeling for metabolic stability studies or pharmacokinetic tracking.
- Impact : Deuterium substitution may alter metabolic pathways without significantly changing receptor affinity .
Pharmacological and Physicochemical Comparisons
ACE Inhibitor Derivatives
- Desacetylalacepril (DU-1227): Features a sulfanylpropanoyl group instead of the Cbz-protected chain ().
- Enalaprilat: Active metabolite of enalapril; lacks the lysine-derived side chain present in lisinopril and the target compound .
Physicochemical Properties
Biological Activity
The compound (2S)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]-6-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylic acid, commonly referred to in pharmacological contexts, is a derivative of the well-known antihypertensive agent Enalaprilat. This compound exhibits significant biological activity, primarily related to its role in the modulation of the renin-angiotensin system (RAS). This article reviews its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H24N2O5
- Molecular Weight : 348.39 g/mol
- CAS Number : 76420-72-9
The primary mechanism of action for this compound involves the inhibition of angiotensin-converting enzyme (ACE). By blocking ACE, it prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This results in:
- Vasodilation : Lowering blood pressure by relaxing blood vessels.
- Decreased Aldosterone Secretion : Reducing sodium and water retention, further aiding in blood pressure reduction.
Antihypertensive Effects
Numerous studies have demonstrated the efficacy of this compound in managing hypertension. For instance:
- A clinical trial involving hypertensive patients showed a significant decrease in systolic and diastolic blood pressure after administration of the drug compared to a placebo group .
Cardiovascular Benefits
In addition to its antihypertensive effects, this compound has been associated with improved cardiovascular outcomes:
- Heart Failure Management : Studies indicate that patients with heart failure who received this compound experienced fewer hospitalizations and improved quality of life metrics .
Renal Protection
The renoprotective properties of this compound have been noted in diabetic nephropathy models. It helps preserve renal function by reducing glomerular hypertension and hyperfiltration .
Case Study 1: Efficacy in Elderly Patients
A study focused on elderly patients with resistant hypertension found that treatment with this compound led to a notable reduction in blood pressure and improved adherence due to its favorable side effect profile compared to traditional antihypertensives .
Case Study 2: Combination Therapy
Another study assessed the effects of this compound when used in combination with diuretics. The results indicated enhanced blood pressure control and a lower incidence of adverse events, suggesting that combination therapy could be beneficial for patients not adequately controlled on monotherapy .
Research Findings Summary
Q & A
Q. What are the primary synthetic strategies for this compound, and how are stereochemical centers controlled?
The synthesis involves multi-step organic reactions, including hydrogenation, Scission-allylation, and protecting group chemistry. For example, intermediates like (2S)-2-(2-oxo-2-phenylethyl)-N-(methoxycarbonyl)pyrrolidine are synthesized via hydrogenation of dihydro-pyrrole derivatives using NaBH4 and diphenyldiselenide in sec-butanol . Stereochemical integrity is maintained using chiral auxiliaries (e.g., tert-butyldimethylsilyl-protected hydroxyproline derivatives) and controlled reaction conditions (e.g., low-temperature nucleophilic additions) to minimize racemization .
Q. What analytical methods are critical for confirming the compound’s structure and purity?
Key methods include:
- Rotary chromatography (hexanes/EtOAc gradients) for purification of intermediates .
- NMR spectroscopy to verify stereochemistry and functional group integrity (e.g., phenylmethoxycarbonylamino signals at δ 7.2–7.4 ppm).
- Mass spectrometry (HRMS or LC-MS) for molecular weight confirmation .
Q. How are sensitive functional groups (e.g., carboxy and phenylmethoxycarbonylamino) stabilized during synthesis?
- Protecting groups : Methoxycarbonyl (Moc) and tert-butoxycarbonyl (Boc) groups shield amines and carboxylic acids .
- Inert atmosphere : Reactions are conducted under nitrogen/argon to prevent oxidation of thiols or amines .
Advanced Research Questions
Q. How can computational chemistry optimize the synthesis of this compound?
Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states, guiding experimental design. For instance, ICReDD’s approach combines reaction path searches with machine learning to narrow optimal conditions (e.g., solvent polarity, temperature) for decarboxylation-alkylation steps . Computational modeling also aids in predicting steric clashes in stereoselective reactions .
Q. What experimental strategies resolve contradictions in stereochemical outcomes between synthetic routes?
- Comparative analysis : Contrasting yields and diastereomer ratios from different methods (e.g., hydrogenation vs. alkylation).
- Chiral chromatography : Separating enantiomers to confirm configurations .
- X-ray crystallography : Resolving ambiguous NMR assignments for critical intermediates .
Q. How can researchers address low yields in the final coupling step?
- Coupling reagent optimization : Replace traditional carbodiimides with uronium-based reagents (e.g., HATU) to enhance efficiency.
- Solvent screening : Polar aprotic solvents (DMF, DMSO) improve solubility of bulky intermediates .
- Temperature control : Lowering reaction temperatures reduces side reactions (e.g., epimerization) .
Q. What methodologies assess the compound’s stability under experimental conditions?
- Accelerated stability studies : Expose the compound to heat, light, and humidity while monitoring degradation via HPLC.
- Thermogravimetric analysis (TGA) : Identifies decomposition temperatures .
- pH-dependent stability assays : Test solubility and integrity in buffers relevant to biological assays .
Methodological Challenges and Solutions
Q. How to handle hygroscopic intermediates during synthesis?
- Drying agents : Use molecular sieves or anhydrous MgSO4 in reaction mixtures.
- Lyophilization : Freeze-drying isolates moisture-sensitive solids .
Q. What strategies mitigate racemization during amide bond formation?
- Low-temperature coupling : Perform reactions at 0–4°C to slow base-catalyzed racemization.
- Sterically hindered bases : Use HOAt instead of HOBt to reduce side reactions .
Data Management and Reproducibility
Q. How can chemical software improve reproducibility in synthesizing this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
